1-[Tert-butyl(dimethyl)silyl]oxyethanol
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Overview
Description
(TertIt is a colorless to almost colorless liquid that is slightly soluble in dichloromethane, chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is widely used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
(Tert.-butyldiMethylsilyloxy)ethanol is typically synthesized through the reaction of tert-butyl dimethylsilyl chloride with ethanol in the presence of a base such as imidazole . The reaction proceeds as follows:
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Reaction with tert-butyl dimethylsilyl chloride
Reagents: tert-butyl dimethylsilyl chloride, ethanol, imidazole
Conditions: Dimethylformamide as solvent, room temperature
Reaction: [ \text{tert-butyl dimethylsilyl chloride} + \text{ethanol} \rightarrow \text{(Tert.-butyldiMethylsilyloxy)ethanol} ]
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Industrial Production
- The industrial production of (Tert.-butyldiMethylsilyloxy)ethanol follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .
Chemical Reactions Analysis
(Tert.-butyldiMethylsilyloxy)ethanol undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, osmium tetroxide
Conditions: Aqueous or organic solvents
Products: Corresponding aldehydes or ketones
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents
Products: Corresponding alcohols
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Substitution
Reagents: Halogenating agents (e.g., thionyl chloride)
Conditions: Organic solvents
Products: Corresponding halides
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Hydrolysis
Reagents: Water, acids or bases
Conditions: Mild to moderate temperatures
Products: Ethanol and tert-butyl dimethylsilanol
Scientific Research Applications
(Tert.-butyldiMethylsilyloxy)ethanol has a wide range of applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of (Tert.-butyldiMethylsilyloxy)ethanol primarily involves its role as a protecting group. The tert-butyl dimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The removal of the protecting group is facilitated by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .
Comparison with Similar Compounds
(Tert.-butyldiMethylsilyloxy)ethanol is compared with other similar compounds such as:
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Trimethylsilyl ethanol
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Triisopropylsilyl ethanol
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Tert-butyldiphenylsilyl ethanol
These comparisons highlight the unique balance of stability, ease of removal, and cost-effectiveness of (Tert.-butyldiMethylsilyloxy)ethanol, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C8H20O2Si |
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Molecular Weight |
176.33 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxyethanol |
InChI |
InChI=1S/C8H20O2Si/c1-7(9)10-11(5,6)8(2,3)4/h7,9H,1-6H3 |
InChI Key |
GPBURJNRJBFIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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